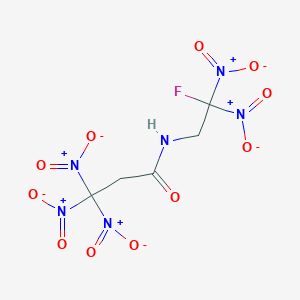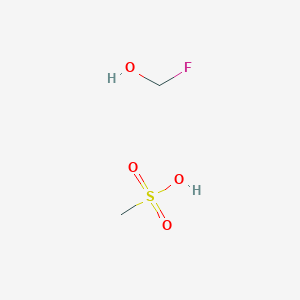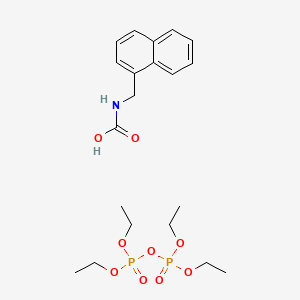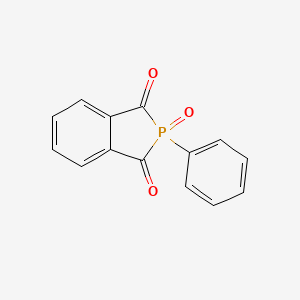![molecular formula C12H19NO B14304651 3-[(Butan-2-yl)(ethyl)amino]phenol CAS No. 112008-23-8](/img/structure/B14304651.png)
3-[(Butan-2-yl)(ethyl)amino]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Butan-2-yl)(ethyl)amino]phenol is an organic compound that belongs to the class of phenols, which are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Butan-2-yl)(ethyl)amino]phenol can be achieved through several methods. One common approach involves the alkylation of phenol with butan-2-yl and ethyl amine under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
3-[(Butan-2-yl)(ethyl)amino]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) can be used.
Substitution: Halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are typical reagents.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated phenols.
科学的研究の応用
3-[(Butan-2-yl)(ethyl)amino]phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 3-[(Butan-2-yl)(ethyl)amino]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Phenol: The simplest phenol with a hydroxyl group attached to a benzene ring.
Butylated Hydroxyanisole (BHA): A phenolic antioxidant used in food preservation.
Butylated Hydroxytoluene (BHT): Another phenolic antioxidant with similar applications to BHA.
Uniqueness
3-[(Butan-2-yl)(ethyl)amino]phenol is unique due to the presence of both butan-2-yl and ethyl amino groups, which confer distinct chemical and biological properties compared to other phenolic compounds
特性
CAS番号 |
112008-23-8 |
|---|---|
分子式 |
C12H19NO |
分子量 |
193.28 g/mol |
IUPAC名 |
3-[butan-2-yl(ethyl)amino]phenol |
InChI |
InChI=1S/C12H19NO/c1-4-10(3)13(5-2)11-7-6-8-12(14)9-11/h6-10,14H,4-5H2,1-3H3 |
InChIキー |
XFVTWHMRMMQDRI-UHFFFAOYSA-N |
正規SMILES |
CCC(C)N(CC)C1=CC(=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 5,8-diphenylpyrido[3,4-d]pyridazine-7-carboxylate](/img/structure/B14304577.png)
![1-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]piperidine](/img/structure/B14304578.png)











